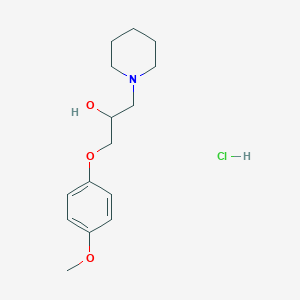
1-(4-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride, commonly known as pindolol, is a beta-adrenergic blocker that is used in the treatment of hypertension, angina pectoris, and arrhythmias. It is a non-selective beta-blocker that works by blocking the beta receptors in the heart and blood vessels, thereby reducing the heart rate, blood pressure, and workload on the heart. Pindolol has been extensively studied for its biochemical and physiological effects, mechanism of action, and its potential use in scientific research.
作用機序
Pindolol works by blocking the beta receptors in the heart and blood vessels, which reduces the heart rate, blood pressure, and workload on the heart. Pindolol is a non-selective beta-blocker, which means it blocks both beta-1 and beta-2 receptors. This can lead to some side effects such as bronchoconstriction, which may limit its use in patients with asthma or chronic obstructive pulmonary disease (COPD).
Biochemical and Physiological Effects
Pindolol has been shown to have a number of biochemical and physiological effects. It can reduce heart rate, blood pressure, and cardiac output. Pindolol can also reduce the release of renin from the kidneys, which can lead to a reduction in blood pressure. Pindolol has been shown to have a modulatory effect on the glutamatergic system, which may be useful in the treatment of schizophrenia.
実験室実験の利点と制限
Pindolol has a number of advantages for use in lab experiments. It is a well-established beta-blocker that has been extensively studied for its biochemical and physiological effects. Pindolol is also relatively inexpensive and widely available. However, there are some limitations to its use in lab experiments. Pindolol is a non-selective beta-blocker, which means it blocks both beta-1 and beta-2 receptors. This can lead to some side effects such as bronchoconstriction, which may limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on pindolol. One area of interest is the potential use of pindolol in the treatment of anxiety disorders, depression, and schizophrenia. Further research is needed to better understand the modulatory effect of pindolol on the glutamatergic system and its potential use in the treatment of schizophrenia. Another area of interest is the development of more selective beta-blockers that may have fewer side effects than pindolol.
合成法
Pindolol can be synthesized by reacting 4-methoxyphenol with epichlorohydrin and sodium hydroxide to form 1-(4-methoxyphenoxy)-2,3-epoxypropane. This intermediate is then reacted with piperidine and isopropylamine to form 1-(4-methoxyphenoxy)-3-(1-piperidinyl)-2-propanol. The final step involves the addition of hydrochloric acid to form pindolol hydrochloride.
科学的研究の応用
Pindolol has been used in scientific research for its potential role in the treatment of anxiety disorders, depression, and schizophrenia. Studies have shown that pindolol can enhance the efficacy of selective serotonin reuptake inhibitors (SSRIs) in the treatment of depression and anxiety disorders. Pindolol has also been shown to have a modulatory effect on the glutamatergic system, which may be useful in the treatment of schizophrenia.
特性
IUPAC Name |
1-(4-methoxyphenoxy)-3-piperidin-1-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3.ClH/c1-18-14-5-7-15(8-6-14)19-12-13(17)11-16-9-3-2-4-10-16;/h5-8,13,17H,2-4,9-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRBDDSZZIQVPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(CN2CCCCC2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

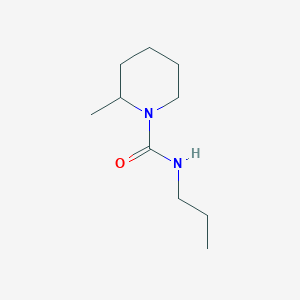
![2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N,N-diethylacetamide](/img/structure/B5427849.png)
![N-ethyl-5-({3-[(4-methoxyphenyl)amino]-1-piperidinyl}carbonyl)-2-pyrimidinamine](/img/structure/B5427855.png)
![N'-[1-(4-bromophenyl)ethylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5427859.png)
![2-pyridin-3-yl-N-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5427864.png)
![2-methyl-N-(5-{[(3-pyridinylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5427875.png)
![2,5-dimethyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)pyrimidin-4-amine](/img/structure/B5427884.png)
![N-[3-(methylthio)phenyl]-4-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5427886.png)
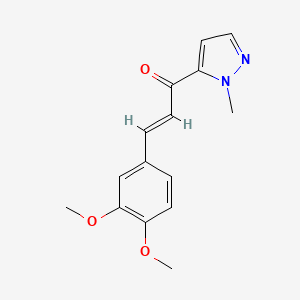
![(2S*,4S*,5R*)-1,2-dimethyl-5-(2-methylphenyl)-4-({[(5-methylpyrazin-2-yl)methyl]amino}carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B5427917.png)
![2-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}pyridine](/img/structure/B5427923.png)
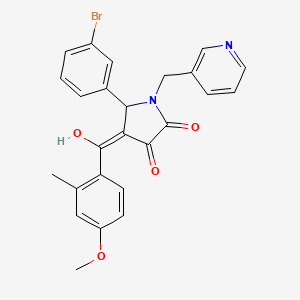
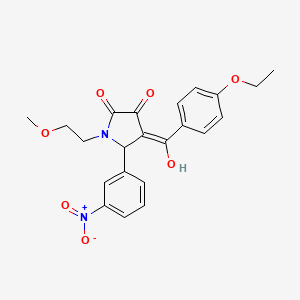
![N-[(1S*,2R*)-2-(cycloheptylamino)cyclobutyl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B5427936.png)